molecular formula C17H20N2O3S B2903353 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1797835-95-0

1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2903353
CAS RN: 1797835-95-0
M. Wt: 332.42
InChI Key: HJCGHAORPGJLIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone, also known as PSPE, is a chemical compound that has been widely studied for its potential applications in scientific research.

Scientific Research Applications

1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone has been identified as a potential tool for studying the role of the dopamine D2 receptor in the brain. It has been shown to selectively bind to the D2 receptor and inhibit its activity, which can help researchers to better understand the function of this receptor in various physiological processes. This compound has also been studied for its potential use in developing new treatments for addiction, as well as for its potential to modulate the immune system.

Mechanism of Action

1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone acts as a competitive antagonist of the dopamine D2 receptor, which is involved in the regulation of movement, cognition, and motivation. By inhibiting the activity of this receptor, this compound can alter the function of the brain and other physiological systems. This compound has also been shown to modulate the activity of other neurotransmitter systems, including the serotonin and glutamate systems.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the dose and route of administration. In animal studies, this compound has been shown to reduce locomotor activity, alter reward processing, and modulate immune function. This compound has also been shown to have potential therapeutic effects in models of addiction, depression, and anxiety.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is its selectivity for the dopamine D2 receptor, which allows researchers to study the specific role of this receptor in various physiological processes. This compound is also relatively easy to synthesize and has been shown to be stable under a variety of conditions. However, one limitation of this compound is its potential for off-target effects, as it has been shown to interact with other neurotransmitter systems in addition to the dopamine system.

Future Directions

There are several potential future directions for research on 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone. One area of interest is the development of new treatments for addiction and other psychiatric disorders based on the modulation of the dopamine system. Another area of interest is the use of this compound as a tool for studying the role of the immune system in the brain and its potential for modulating immune function. Additionally, further research is needed to better understand the potential off-target effects of this compound and to develop more selective compounds for studying the dopamine D2 receptor.

Synthesis Methods

The synthesis of 1-(4-(phenylsulfonyl)piperidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone involves the reaction of 1-(4-bromobenzyl)piperidine with 1H-pyrrole-1-carbaldehyde in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with p-toluenesulfonyl chloride to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c20-17(14-18-10-4-5-11-18)19-12-8-16(9-13-19)23(21,22)15-6-2-1-3-7-15/h1-7,10-11,16H,8-9,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCGHAORPGJLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CN3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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